molecular formula C20H22N4O2S B2688313 N-(4-butylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896339-84-7

N-(4-butylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B2688313
CAS RN: 896339-84-7
M. Wt: 382.48
InChI Key: MSFFHBTYVJTXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications

Larvicidal and Antimicrobial Activities

A study focused on novel triazinone derivatives, including compounds structurally related to N-(4-butylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, demonstrated significant antimicrobial properties against various bacterial and fungal pathogens. These compounds also exhibited mosquito larvicidal activity, highlighting their potential in pest control and disease prevention efforts (C. Kumara et al., 2015).

Antimicrobial Agent Synthesis

Another research effort synthesized new thiazolidin-4-one derivatives, including structures similar to the compound , to evaluate their antimicrobial activity. These compounds showed inhibitory effects against several bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans, indicating their potential as broad-spectrum antimicrobial agents (B. A. Baviskar et al., 2013).

Glutaminase Inhibition for Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the compound of interest, identified these as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These findings suggest the therapeutic potential of such compounds in cancer treatment through GLS inhibition, with certain analogs demonstrating improved drug-like properties and solubility (K. Shukla et al., 2012).

Antiasthma Agent Development

Another study investigated the use of triazolo[1,5-c]pyrimidines as mediator release inhibitors, which are structurally related to the query compound. These compounds showed promise as potential antiasthma agents, inhibiting histamine release from human basophils. The research highlights the importance of structural activity relationships in developing new therapeutic agents for asthma management (J. Medwid et al., 1990).

properties

IUPAC Name

N-(4-butylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-4-7-15-8-10-16(11-9-15)21-17(25)13-27-19-22-18-14(2)6-5-12-24(18)20(26)23-19/h5-6,8-12H,3-4,7,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFFHBTYVJTXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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